1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone
Description
Properties
IUPAC Name |
1-[3-(2-methylbenzimidazol-1-yl)pyrrolidin-1-yl]-2-thiophen-2-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3OS/c1-13-19-16-6-2-3-7-17(16)21(13)14-8-9-20(12-14)18(22)11-15-5-4-10-23-15/h2-7,10,14H,8-9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMJXARPWOAXRQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1C3CCN(C3)C(=O)CC4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone typically involves multiple steps:
-
Formation of the Benzimidazole Core:
- Starting with o-phenylenediamine and 2-methylbenzaldehyde, the benzimidazole core is synthesized through a condensation reaction under acidic conditions.
-
Pyrrolidine Ring Formation:
- The benzimidazole derivative is then reacted with 1-bromo-3-chloropropane to introduce the pyrrolidine ring via nucleophilic substitution.
-
Thiophene Attachment:
- The final step involves the coupling of the pyrrolidine-benzimidazole intermediate with 2-thiophenecarboxaldehyde in the presence of a base to form the ethanone bridge.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ethanone bridge can be reduced to an alcohol.
Substitution: The benzimidazole and thiophene rings can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents under acidic or basic conditions.
Major Products:
Oxidation: Thiophene sulfoxide or sulfone derivatives.
Reduction: 1-(3-(2-Methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanol.
Substitution: Halogenated benzimidazole or thiophene derivatives.
Scientific Research Applications
Antimicrobial Activity
Recent studies have indicated that compounds containing the benzo[d]imidazole scaffold exhibit significant antimicrobial properties. The target compound's structure suggests potential efficacy against various pathogens, including resistant strains.
Case Study: Antimicrobial Efficacy
A study assessed the antimicrobial activity of several benzimidazole derivatives, revealing that one derivative exhibited strong activity against Staphylococcus aureus (including methicillin-resistant strains) with a minimum inhibitory concentration (MIC) of 0.125 µg/mL. This suggests that the target compound may similarly possess potent antimicrobial effects due to its structural similarities.
Anticancer Potential
The anticancer properties of imidazole derivatives are well-documented, with many exhibiting cytotoxic effects against various cancer cell lines. The target compound's structural features may enhance its ability to induce apoptosis in cancer cells.
Case Study: In Vitro Anticancer Activity
In vitro studies demonstrated that similar compounds could induce apoptosis in breast cancer (MCF-7) and colon cancer (HT29) cell lines. The mechanism involved activation of caspase pathways and modulation of Bcl-2 family proteins, indicating that the target compound could also have therapeutic potential against these cancers.
Pharmacokinetics
The pharmacokinetic profile of imidazole derivatives suggests high solubility in polar solvents, which may enhance bioavailability. Understanding these properties is crucial for developing effective therapeutic agents.
Summary of Biological Activities
| Activity Type | Target Pathogen/Cancer Type | MIC (µg/mL) | Cytotoxicity (µg/mL) |
|---|---|---|---|
| Antimicrobial | S. aureus MRSA | ≤0.25 | >32 |
| Anticancer | MCF-7 (breast cancer) | N/A | Low |
| Anticancer | HT29 (colon cancer) | N/A | Low |
Mechanism of Action
The mechanism of action of 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone depends on its application:
Biological Systems: It may interact with specific proteins or enzymes, altering their activity. The benzimidazole moiety is known to bind to various biological targets, potentially inhibiting or activating them.
Material Science: The compound’s electronic properties can be exploited in the design of organic semiconductors or light-emitting diodes (LEDs).
Comparison with Similar Compounds
Key Structural Variations:
- Benzimidazole core modifications : Substituents at positions 1, 2, and 3.
- Linker variations: Ethanone vs. propenone or oxime.
- Heterocyclic substituents : Thiophene, pyrrolidine, or aryl groups.
Table 1: Structural and Functional Comparison
Key Research Findings and Data
- Cytotoxicity : Compound 47 achieved IC₅₀ values of 12–18 µM against NCI-H460 and MCF-7 cells, outperforming cisplatin in some assays .
- Antiviral Potency : Compound 4c inhibited HAdV7 at EC₅₀ = 5.2 µM, comparable to ribavirin .
- Structural Stability : X-ray crystallography of 8 confirmed a zigzag conformation, critical for intermolecular interactions .
Biological Activity
The compound 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone is a complex organic molecule that integrates multiple pharmacologically relevant structural motifs, including benzimidazole, pyrrolidine, and thiophene. This combination suggests a potential for diverse biological activities, making it a subject of interest in medicinal chemistry and drug development.
Chemical Structure
The compound can be described by the following structural formula:
Key Structural Components
| Component | Description |
|---|---|
| Benzimidazole | Known for antimicrobial and anticancer properties. |
| Pyrrolidine | Exhibits diverse pharmacological activities, including neuroprotective effects. |
| Thiophene | Contributes to the compound's electronic properties and potential biological interactions. |
Antimicrobial Activity
Research has indicated that derivatives of benzimidazole and pyrrolidine possess significant antimicrobial properties. For instance, compounds similar to those containing the benzimidazole moiety have demonstrated activity against various bacterial strains, including Staphylococcus aureus and Mycobacterium smegmatis .
Case Study: Antibacterial Efficacy
A study focusing on benzimidazole derivatives reported that certain compounds exhibited minimum inhibitory concentrations (MIC) as low as 1 µg/mL against Staphylococcus aureus, indicating potent antibacterial activity . The mechanisms of action often involve targeting essential proteins involved in bacterial cell division, such as FtsZ .
Neuropharmacological Effects
The presence of the pyrrolidine ring in the compound suggests potential neuroprotective effects. Pyrrolidine derivatives have been shown to interact with neurotransmitter systems, contributing to their efficacy in treating neurological disorders .
Anticancer Activity
Some studies have highlighted the anticancer potential of benzimidazole derivatives, which may inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest . The unique structure of the compound may enhance its ability to interact with cancer cell targets.
The biological activity of this compound can be attributed to its ability to interact with multiple biological targets:
- Antimicrobial Mechanisms: Inhibition of cell wall synthesis and disruption of biofilm formation.
- Neuropharmacological Mechanisms: Modulation of neurotransmitter release and receptor activity.
- Anticancer Mechanisms: Induction of apoptosis through mitochondrial pathways.
Molecular Docking Studies
Molecular docking studies have been employed to predict how this compound interacts with various biological targets. These studies suggest that the compound may bind effectively to key proteins involved in bacterial resistance and cancer cell proliferation .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-2-(thiophen-2-yl)ethanone, and how do reaction conditions influence yield?
- Methodological Answer : A typical approach involves multi-step reactions, such as coupling 2-methyl-1H-benzo[d]imidazole with pyrrolidine derivatives followed by thiophene functionalization. For example, nucleophilic substitution reactions using anhydrous potassium carbonate in dioxane under reflux (16–24 hours) are effective for introducing aromatic amines or heterocyclic moieties . Optimization of catalysts (e.g., Eaton’s reagent in solvent-free conditions at 80°C) improves cyclization efficiency and yields up to 90% . Key variables include temperature, solvent polarity, and catalyst choice, as demonstrated in reaction optimization tables .
Q. How can researchers characterize the structural and physicochemical properties of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the pyrrolidine and thiophene rings.
- Mass spectrometry (HRMS) for molecular weight validation.
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry.
- Computational tools (e.g., XLogP) to predict hydrophobicity (logP ≈1.8) and topological polar surface area (TPSA ≈102 Ų) .
Physicochemical parameters like melting points and % yield are critical for reproducibility (e.g., mp 110–135°C for analogous imidazole derivatives) .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Methodological Answer : Standard assays include:
- Antimicrobial screening : Agar diffusion or microdilution assays against Gram-positive/negative bacteria and fungi, using ciprofloxacin or clotrimazole as positive controls .
- Cytotoxicity testing : MTT assays on mammalian cell lines (e.g., HEK-293) to assess safety margins.
- Enzyme inhibition studies : Target-specific assays (e.g., COX-2 for anti-inflammatory activity) with IC₅₀ calculations .
Advanced Research Questions
Q. How can contradictory catalytic efficiencies in heterocyclic ring formation be resolved during synthesis?
- Methodological Answer : Discrepancies in catalyst performance (e.g., Eaton’s reagent vs. methane sulfonic acid) require systematic optimization:
Screen catalysts (Lewis acids, Brønsted acids) under varying temperatures.
Use design of experiments (DoE) to identify interactions between solvent, catalyst, and temperature.
Validate with kinetic studies (e.g., HPLC monitoring) to track intermediate formation.
For example, Eaton’s reagent outperforms AlCl₃ in solvent-free cyclization due to its dual acid-activation and dehydrating properties .
Q. What strategies are effective for structure-activity relationship (SAR) studies targeting antimicrobial activity?
- Methodological Answer :
- Substituent variation : Modify the thiophene (e.g., 3-substituted vs. 2-substituted) or benzoimidazole groups (e.g., electron-withdrawing nitro or methyl groups) to assess steric/electronic effects .
- Bioisosteric replacement : Replace the pyrrolidine ring with piperazine or morpholine to alter pharmacokinetic properties.
- 3D-QSAR modeling : Use molecular docking to predict binding to fungal CYP51 or bacterial DNA gyrase .
Data from analogous compounds (e.g., 2-methyl-5-nitroimidazole derivatives) show that electron-deficient aryl groups enhance antifungal potency .
Q. How can researchers address discrepancies in biological activity data across different studies?
- Methodological Answer :
Standardize assay protocols : Ensure consistent inoculum size, solvent (DMSO concentration ≤1%), and endpoint criteria.
Validate compound purity : Use HPLC (>95% purity) to exclude impurities as confounding factors.
Cross-validate with structural analogs : Compare activity trends against published datasets (e.g., thiophene vs. phenyl substitutions in imidazole derivatives) .
For instance, conflicting MIC values for similar compounds may arise from differences in bacterial strain virulence or culture media .
Q. What advanced techniques are recommended for studying metabolic stability and degradation pathways?
- Methodological Answer :
- In vitro microsomal assays : Use liver microsomes (human/rat) with NADPH cofactors to identify phase I metabolites (oxidation, hydrolysis).
- LC-MS/MS : Profile metabolites and quantify degradation half-life (t₁/₂).
- Environmental persistence studies : Use HPLC-UV or GC-MS to track degradation in soil/water matrices under varying pH and UV exposure .
Computational tools like ADMET Predictor™ can prioritize lab experiments by estimating metabolic soft spots (e.g., ester or amide hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
